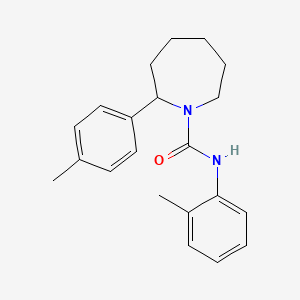
N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide
説明
N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide, also known as MMAC or AZD-4901, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. MMAC belongs to the class of compounds called azepanes, which are seven-membered cyclic compounds containing a nitrogen atom.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including HDAC, COX-2, and FAAH. N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of genes that control inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer models, N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the activity of chemotherapy drugs. In inflammation models, N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit leukocyte infiltration, and reduce tissue damage. In pain models, N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to increase the levels of endocannabinoids and reduce pain perception.
実験室実験の利点と制限
One advantage of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is its potency and selectivity for the enzymes it targets. N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to have nanomolar potency for HDAC, COX-2, and FAAH, which makes it a valuable tool for studying the role of these enzymes in disease models. Another advantage of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders.
One limitation of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is its stability and solubility. N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is a relatively unstable compound that requires careful handling and storage. N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide is also poorly soluble in aqueous solutions, which limits its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide. One direction is to study the pharmacokinetics and pharmacodynamics of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide in animal models and humans. This will provide valuable information on the optimal dosing and administration of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide for various diseases.
Another direction is to study the efficacy of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. This will provide valuable information on the potential synergistic effects of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide and other agents in treating various diseases.
Finally, future research could focus on the development of new analogs of N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide that have improved stability and solubility, as well as enhanced potency and selectivity for the enzymes it targets. These analogs could be valuable tools for studying the role of HDAC, COX-2, and FAAH in disease models, as well as potential therapeutic agents for various diseases.
科学的研究の応用
N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and pain. In cancer research, N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to inhibit the growth of human cancer cells in vitro and in vivo. N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In inflammation research, N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in lipopolysaccharide-stimulated macrophages. N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation.
In pain research, N-(2-methylphenyl)-2-(4-methylphenyl)-1-azepanecarboxamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids that modulate pain perception. Inhibition of FAAH activity has been shown to increase the levels of endocannabinoids and reduce pain perception in animal models.
特性
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphenyl)azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-11-13-18(14-12-16)20-10-4-3-7-15-23(20)21(24)22-19-9-6-5-8-17(19)2/h5-6,8-9,11-14,20H,3-4,7,10,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGPXNXDUWTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-fluorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462356.png)
![N-(4-isopropylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462370.png)
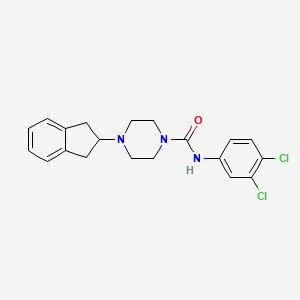
![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)

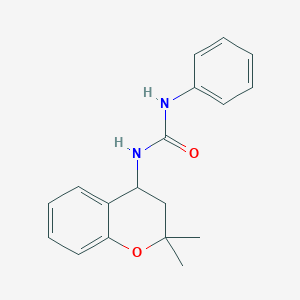
![7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462397.png)
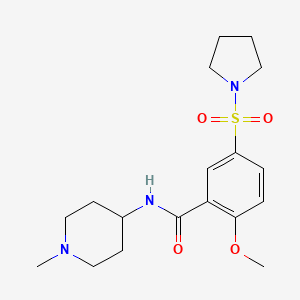
![N-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B4462408.png)
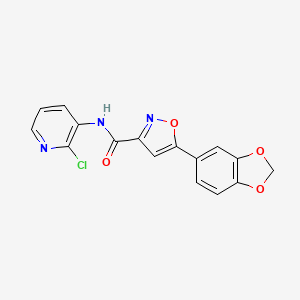
![6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4462428.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B4462451.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)